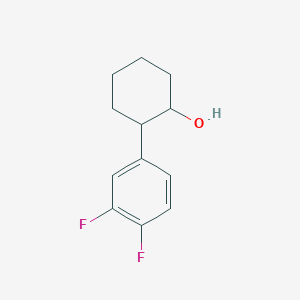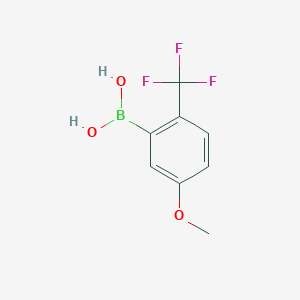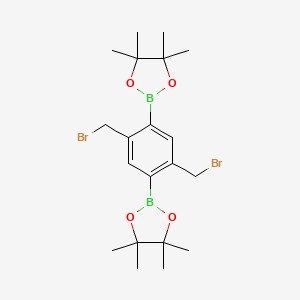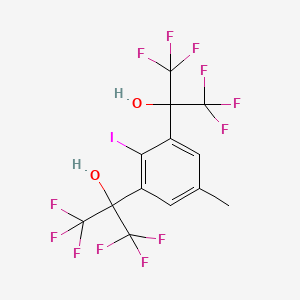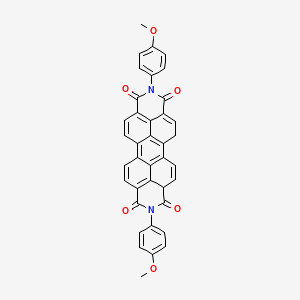
trans-2-(4-n-Propylphenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-n-Propylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-n-propylphenyl group in a trans configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Propylphenyl)cyclohexanol typically involves the hydrogenation of 4-n-propylphenylcyclohexanone. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction proceeds through the reduction of the carbonyl group to form the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(4-n-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced back to the cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: trans-2-(4-n-Propylphenyl)cyclohexanone
Reduction: Cyclohexane derivative
Substitution: trans-2-(4-n-Propylphenyl)cyclohexyl chloride
科学的研究の応用
Chemistry: trans-2-(4-n-Propylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals.
Biology: In biological research, this compound is used to study the effects of cyclohexanol derivatives on cellular processes. It serves as a model compound to investigate the interactions between similar molecules and biological targets.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of trans-2-(4-n-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group and the 4-n-propylphenyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
類似化合物との比較
- trans-2-Phenylcyclohexanol
- trans-2-(4-Methylphenyl)cyclohexanol
- trans-2-(4-Ethylphenyl)cyclohexanol
Comparison: Compared to similar compounds, trans-2-(4-n-Propylphenyl)cyclohexanol exhibits unique properties due to the presence of the 4-n-propylphenyl group This substitution enhances its hydrophobicity and influences its reactivity and interactions with other molecules
特性
分子式 |
C15H22O |
|---|---|
分子量 |
218.33 g/mol |
IUPAC名 |
2-(4-propylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3 |
InChIキー |
AVNHQOQCMHCVTP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)


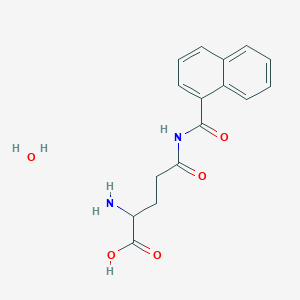

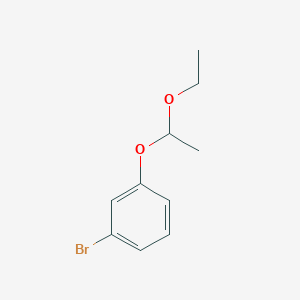
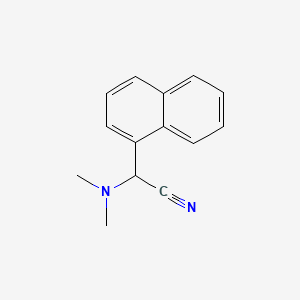
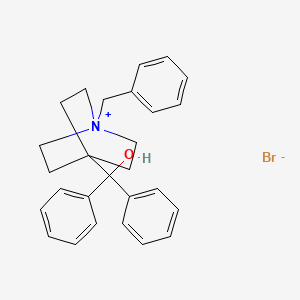
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
